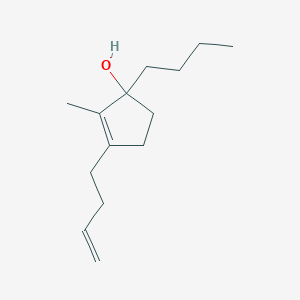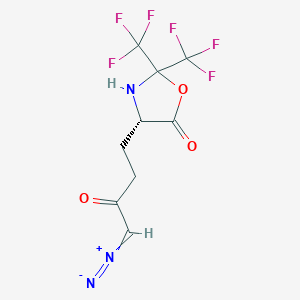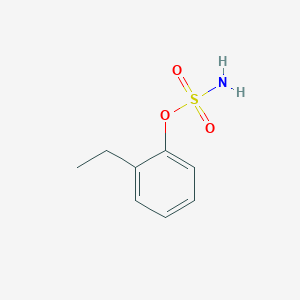
2-Ethylphenyl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylphenyl sulfamate is an organosulfur compound characterized by the presence of a sulfamate group attached to a 2-ethylphenyl moiety. This compound is part of a broader class of sulfamates, which have found applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylphenyl sulfamate typically involves the reaction of 2-ethylphenol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired sulfamate ester .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts such as diaryl borinic acid can enhance the efficiency of the sulfamation process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylphenyl sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it to sulfinates.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfinates
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
2-Ethylphenyl sulfamate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurofibromatosis.
Industry: Utilized in the production of polymers and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-ethylphenyl sulfamate involves its interaction with specific molecular targets, such as enzymes. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. This inhibition can affect various biological pathways, including those involved in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Similar in structure but contain a sulfonamide group instead of a sulfamate group.
Sulfinamides: Differ by having a sulfinamide group.
Sulfonates: Contain a sulfonate group instead of a sulfamate group.
Uniqueness
2-Ethylphenyl sulfamate is unique due to its specific sulfamate group, which imparts distinct chemical reactivity and biological activity compared to other sulfur-containing compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
691397-24-7 |
|---|---|
Formule moléculaire |
C8H11NO3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
(2-ethylphenyl) sulfamate |
InChI |
InChI=1S/C8H11NO3S/c1-2-7-5-3-4-6-8(7)12-13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) |
Clé InChI |
SXEQGFZRULNSKK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1OS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)
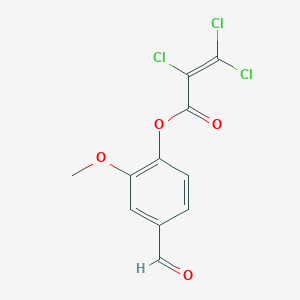
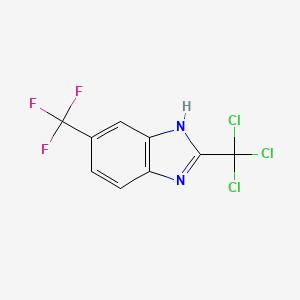
![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)
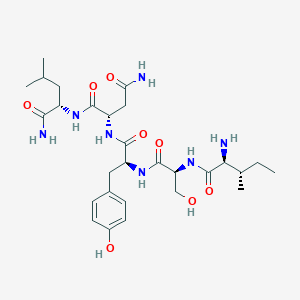

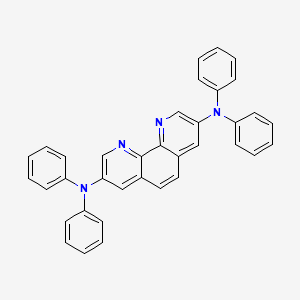
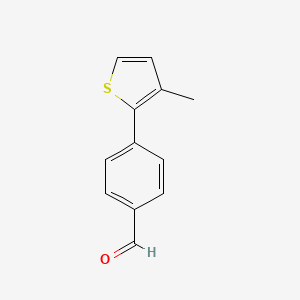
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)
